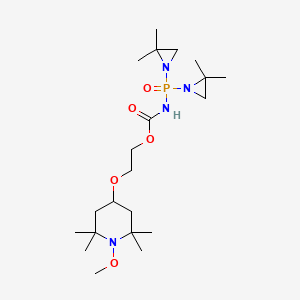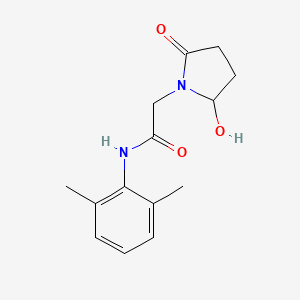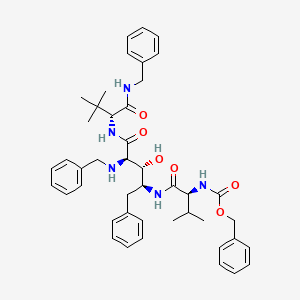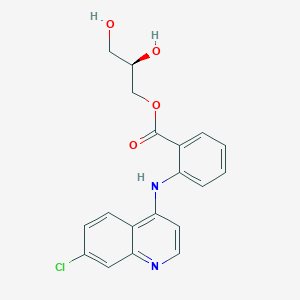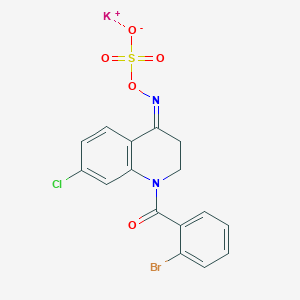
Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines the properties of hydroxylamine-O-sulfonic acid with a quinoline derivative, making it a valuable reagent in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:
Formation of Hydroxylamine-O-sulfonic Acid: This is usually prepared by reacting hydroxylamine with sulfuric acid under controlled conditions to yield hydroxylamine-O-sulfonic acid.
Synthesis of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions starting from 2-bromobenzoyl chloride and 7-chloro-2,3-dihydroquinoline. These reactions often involve halogenation, cyclization, and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the hydroxylamine-O-sulfonic acid with the quinoline derivative in the presence of a potassium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: Employed in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydroxylamine-O-sulfonic acid component can act as a nucleophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine-O-sulfonic acid: Shares the hydroxylamine-O-sulfonic acid moiety but lacks the quinoline derivative.
Quinoline Derivatives: Compounds like chloroquine and quinine, which have similar quinoline structures but different functional groups.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt lies in its combined properties of hydroxylamine-O-sulfonic acid and a quinoline derivative, offering a versatile reagent for various chemical and biological applications.
Propiedades
Número CAS |
114427-46-2 |
|---|---|
Fórmula molecular |
C16H11BrClKN2O5S |
Peso molecular |
497.8 g/mol |
Nombre IUPAC |
potassium;[(Z)-[1-(2-bromobenzoyl)-7-chloro-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C16H12BrClN2O5S.K/c17-13-4-2-1-3-11(13)16(21)20-8-7-14(19-25-26(22,23)24)12-6-5-10(18)9-15(12)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-; |
Clave InChI |
TYNWENYITKYVDY-YEBWQKSTSA-M |
SMILES isomérico |
C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+] |
SMILES canónico |
C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


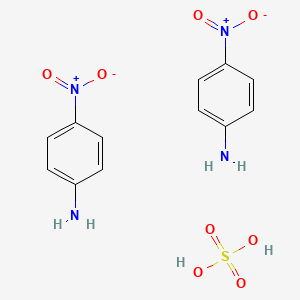

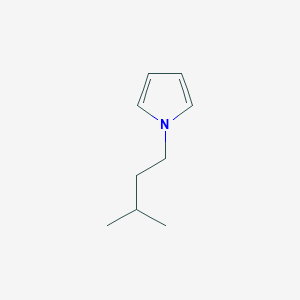
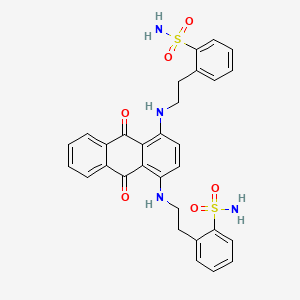
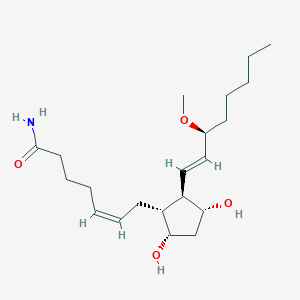
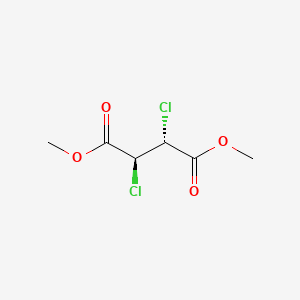
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)

